Superior Tumor Lesion Delineation: [18F]FDG vs. [18F]FLT in Low-Grade Glioma Imaging
In a prospective head-to-head clinical study of 15 patients with low-grade gliomas, [18F]FDG PET/CT visualized tumors in 7 of 13 cases (54%), whereas [18F]FLT detected lesions in only 4 of 13 cases (31%) [1]. The average tumor standardized uptake value (SUVmax) for [18F]FDG (8.5 ± 4.4) was substantially higher than that for [18F]FLT (1.8 ± 0.91) [1]. Although [18F]FDOPA demonstrated superior overall visualization, [18F]FDG significantly outperformed [18F]FLT as a proliferation-targeted alternative [1].
| Evidence Dimension | Lesion detection rate (positive cases / total cases) |
|---|---|
| Target Compound Data | 7 of 13 cases (54%) |
| Comparator Or Baseline | [18F]FLT: 4 of 13 cases (31%) |
| Quantified Difference | 1.75-fold higher detection rate |
| Conditions | Prospective clinical study; 15 patients with newly diagnosed or previously treated low-grade gliomas (WHO grade I or II); PET/CT imaging |
Why This Matters
[18F]FDG provides significantly higher tumor SUV and superior lesion detection compared to [18F]FLT in low-grade glioma, making it the preferable choice for metabolic imaging when amino acid tracers are unavailable.
- [1] Tripathi M, Sharma R, D'Souza M, et al. Comparative evaluation of F-18 FDOPA, F-18 FDG, and F-18 FLT-PET/CT for metabolic imaging of low grade gliomas. Clin Nucl Med. 2009;34(12):878-883. View Source
